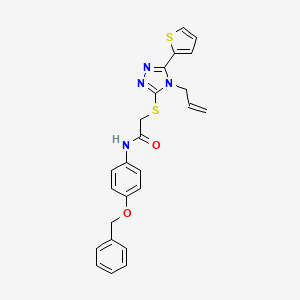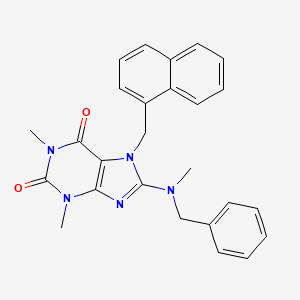
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Alil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il)tio)-N-(4-(benciloxi)fenil)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal para el desarrollo de nuevos agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4-Alil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il)tio)-N-(4-(benciloxi)fenil)acetamida generalmente implica varios pasos:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones específicas.
Formación de tioéter:
Formación de acetamida: El paso final implica la formación del grupo acetamida a través de reacciones de amidación.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, formando potencialmente sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol u otros grupos funcionales.
Sustitución: Se pueden producir varias reacciones de sustitución, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Posible agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. El anillo de triazol y otros grupos funcionales pueden unirse a enzimas o receptores, modulando su actividad. Esto puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,2,4-triazol: Compuestos similares con diferentes sustituyentes en el anillo de triazol.
Compuestos de tioéter: Compuestos con enlaces de tioéter similares.
Derivados de acetamida: Compuestos con grupos funcionales de acetamida.
Singularidad
La singularidad de 2-((4-Alil-5-(tiofeno-2-il)-4H-1,2,4-triazol-3-il)tio)-N-(4-(benciloxi)fenil)acetamida radica en su combinación específica de grupos funcionales, lo que puede conferir actividades biológicas y reactividad química únicas en comparación con otros compuestos similares.
Propiedades
Número CAS |
573705-89-2 |
|---|---|
Fórmula molecular |
C24H22N4O2S2 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
N-(4-phenylmethoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4O2S2/c1-2-14-28-23(21-9-6-15-31-21)26-27-24(28)32-17-22(29)25-19-10-12-20(13-11-19)30-16-18-7-4-3-5-8-18/h2-13,15H,1,14,16-17H2,(H,25,29) |
Clave InChI |
KKCQFBZPYZQXIN-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12039558.png)
![[4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039565.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12039583.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039592.png)




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12039609.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12039614.png)



